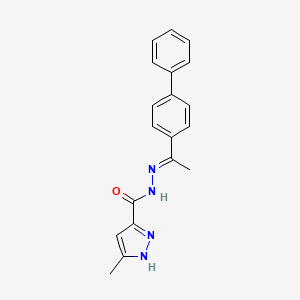
5-Methyl-2H-pyrazole-3-carboxylic acid (1-biphenyl-4-yl-ethylidene)-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2H-pyrazole-3-carboxylic acid (1-biphenyl-4-yl-ethylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
合成路线和反应条件
5-甲基-2H-吡唑-3-羧酸(1-联苯-4-基-亚乙基)-酰肼的合成通常涉及5-甲基-2H-吡唑-3-羧酸与1-联苯-4-基-亚乙基肼的反应。该反应通常在合适的溶剂(如乙醇或甲醇)中进行,并回流加热。然后冷却反应混合物,并通过过滤分离产物,并通过重结晶进行纯化。
工业生产方法
在工业环境中,该化合物的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。此外,使用绿色化学原理(如溶剂回收和废物最小化)可以使生产过程更加环保。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,通常是在过氧化氢或高锰酸钾等氧化剂的存在下。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 取代反应可能涉及分子中官能团的取代,通常通过催化剂或特定的反应条件促进。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
催化剂: 钯碳,铂催化剂。
主要产物
这些反应产生的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成羧酸或酮,而还原可能生成醇或胺。
科学研究应用
5-甲基-2H-吡唑-3-羧酸(1-联苯-4-基-亚乙基)-酰肼在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 作为各种疾病的潜在药物候选者进行探索。
工业: 用于开发新材料和化学工艺。
作用机制
该化合物的作用机制涉及其与生物系统中特定分子靶标的相互作用。它可以抑制或激活酶,结合受体,或干扰细胞通路。确切的机制取决于具体的应用和使用的生物学环境。
相似化合物的比较
类似化合物
- 5-甲基-2H-吡唑-3-羧酸酰肼
- 1-联苯-4-基-亚乙基肼
- 5-甲基-2H-吡唑衍生物
独特性
使5-甲基-2H-吡唑-3-羧酸(1-联苯-4-基-亚乙基)-酰肼区别于类似化合物的,是其结构特征的独特组合,这可能赋予其特定的生物活性或化学反应性。尤其是其联苯-4-基-亚乙基部分,可能增强其与某些分子靶标相互作用的能力。
生物活性
5-Methyl-2H-pyrazole-3-carboxylic acid (1-biphenyl-4-yl-ethylidene)-hydrazide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O, with a molecular weight of 318.4 g/mol. The compound features a pyrazole ring with a methyl group at the 5-position, a biphenyl moiety, and a hydrazide functional group. These structural characteristics contribute to its unique biological properties.
Synthesis
The synthesis of 5-Methyl-2H-pyrazole-3-carboxylic acid derivatives typically involves multi-step reactions, often starting from readily available precursors such as arylhydrazines and carboxylic acids. The specific synthetic route for the target compound may include:
- Formation of the pyrazole ring via condensation reactions.
- Introduction of the biphenyl and ethylidene groups through coupling reactions.
- Finalization of the hydrazide functionality through hydrazinolysis.
Biological Activity
Research indicates that derivatives of 5-Methyl-2H-pyrazole exhibit significant biological activities, including:
1. Antimicrobial Activity:
- Studies have shown that pyrazole derivatives possess broad-spectrum antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to 5-Methyl-2H-pyrazole have been tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating promising inhibition rates .
2. Anti-inflammatory Properties:
- The anti-inflammatory potential of pyrazole compounds is well-documented. For example, certain derivatives have shown comparable effects to established anti-inflammatory drugs like indomethacin in carrageenan-induced edema models .
3. Anticancer Activity:
- Recent studies have highlighted the anticancer potential of pyrazole derivatives against various cancer cell lines. Notably, compounds derived from this structure have exhibited cytotoxic effects in MCF7 and A549 cell lines with IC50 values indicating significant growth inhibition .
4. Neuroprotective Effects:
- Some pyrazole derivatives have been investigated for their neuroprotective effects, particularly as monoamine oxidase inhibitors, which may have implications in treating neurodegenerative disorders .
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
属性
分子式 |
C19H18N4O |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
5-methyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-13-12-18(22-20-13)19(24)23-21-14(2)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,20,22)(H,23,24)/b21-14+ |
InChI 键 |
RKHWYCLLGVXVTH-KGENOOAVSA-N |
手性 SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3 |
溶解度 |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















